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Compound of Interest

Compound Name:
5-(Cyclopropylmethoxy)-2-

fluoropyridine

CAS No.: 213765-91-4

Cat. No.: B3116039

Get Quote

Executive Summary
The moiety 2-amino-5-(cyclopropylmethoxy)pyridine is a privileged pharmacophore in

medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., Trk,

Mps1, and TIE-2 inhibitors) and glucokinase activators. Its structural value lies in the 2-amino-

pyridine system's ability to form bidentate hydrogen bonds (donor-acceptor) while the 5-

cyclopropylmethoxy group occupies hydrophobic pockets, improving metabolic stability

compared to simple alkoxy chains.

This Application Note details the preparation of 2-amino-5-(cyclopropylmethoxy)pyridine. Unlike

standard alkylations, this synthesis presents a specific chemoselectivity challenge: the

ambident nucleophilicity of the hydroxypyridine intermediate. We present two validated

protocols:

Protocol A (The "High-Fidelity" Route): O-Alkylation of 5-hydroxy-2-nitropyridine followed by

reduction. This method maximizes regioselectivity.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3116039#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B (The "Direct" Route): Direct alkylation of 2-amino-5-hydroxypyridine, with critical

control parameters to suppress N-alkylation (pyridone formation).

Strategic Analysis & Retrosynthesis
The synthesis hinges on the introduction of the cyclopropylmethyl ether. The primary challenge

is the tautomeric equilibrium of the pyridine ring.

Challenge: 2-amino-5-hydroxypyridine exists in equilibrium with its 2-imino-5-hydroxy

tautomer and can undergo alkylation at the ring nitrogen (N1), the exocyclic amine, or the

hydroxyl oxygen.

Solution: Utilizing the electron-withdrawing effect of a nitro group (Protocol A) locks the

tautomer and reduces the basicity of the ring nitrogen, exclusively favoring O-alkylation.

Retrosynthetic Pathway (Graphviz)

Alternative Direct Route (Riskier)

Target:
2-amino-5-(cyclopropylmethoxy)pyridine
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O-Alkylation
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Reagent:
(Bromomethyl)cyclopropane
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Figure 1: Retrosynthetic analysis showing the preferred Nitro-Reduction pathway (Green/Blue)

versus the riskier Direct Alkylation route (Red).

Protocol A: The Nitro-Reduction Route
(Recommended)
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This route is preferred for scale-up and purity. The nitro group at position 2 strongly deactivates

the ring nitrogen, preventing the formation of N-alkylated pyridone byproducts.

Step 1: Preparation of 5-(cyclopropylmethoxy)-2-
nitropyridine
Reagents:

5-Hydroxy-2-nitropyridine (CAS: 15245-46-2)

(Bromomethyl)cyclopropane (CAS: 7051-34-5)

Potassium Carbonate (

) or Cesium Carbonate (

)

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-

nitropyridine (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

Base Addition: Add

(2.0 eq). The solution may turn deep yellow/orange due to phenoxide formation. Stir at Room
Temperature (RT) for 15 minutes.

Expert Insight:

(1.5 eq) can be used to accelerate the reaction due to the "Cesium Effect" (higher
solubility and looser ion pairing), allowing for lower reaction temperatures.

Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or

LCMS.[1] The starting material (
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) should disappear, replaced by the product peak (

).

Workup:

Cool to RT.

Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates

as a solid.

If solid forms: Filter, wash with water, and dry under vacuum.

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to

remove DMF. Dry over

, filter, and concentrate.

Purification: Usually not required. If necessary, recrystallize from Ethanol or flash

chromatography (Hexane/EtOAc).

Step 2: Reduction to 2-amino-5-
(cyclopropylmethoxy)pyridine
Reagents:

Intermediate from Step 1[2][3][4][5]

Iron powder (Fe) and Ammonium Chloride (

)

Solvent: Ethanol/Water (3:1)

Procedure:

Setup: Suspend 5-(cyclopropylmethoxy)-2-nitropyridine (1.0 eq) in Ethanol/Water (3:1 ratio,

~0.2 M).
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Activation: Add Iron powder (5.0 eq) and

(5.0 eq).

Reduction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

Mechanism:[4][5][6] The nitro group is reduced to the amine via nitroso and hydroxylamine

intermediates.

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron residues.

Wash the pad with Ethanol.[7]

Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue

with saturated

(pH ~9) and extract with DCM or EtOAc.

Final Product: Dry organics (

) and concentrate to yield the target 2-amino-5-(cyclopropylmethoxy)pyridine as an off-white
solid.

Protocol B: Direct Alkylation ( Rapid/Research
Scale)
This method is faster (one step) but requires strict control to avoid N-alkylation. It is suitable

when 2-amino-5-hydroxypyridine is already available.

Reagents:

2-Amino-5-hydroxypyridine (CAS: 55717-46-9)[7]

(Bromomethyl)cyclopropane

Sodium Hydride (NaH, 60% dispersion) or

Solvent: DMF (Anhydrous)

Critical Process Parameters (CPPs):
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Base Choice: NaH is preferred here. It quantitatively deprotonates the hydroxyl group (

~9.5) before the alkyl halide is added. The amino group (

~25) is not deprotonated, but the pyridine nitrogen remains nucleophilic.

Temperature: Keep below 60°C to minimize N-alkylation.

Procedure:

Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF under Nitrogen.

Cool to 0°C. Add NaH (1.1 eq) portion-wise. Evolution of

gas will occur. Stir for 30 mins at 0°C

RT.

Observation: The solution will turn dark.

Cool back to 0°C. Add (bromomethyl)cyclopropane (1.05 eq) slowly.

Stir at RT for 12 hours. Do not heat initially.

Quench: Carefully add water. Extract with EtOAc.[1]

Purification (Mandatory): This route generates 10–20% of the N-alkylated isomer. Column

chromatography (DCM/MeOH 95:5) is required to separate the target (higher

) from the pyridone byproduct (lower

).

Analytical Validation
Expected Data
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Parameter Method Expected Result

LCMS ESI+
[M+H]+ = 165.1 (Calculated for

)

1H NMR DMSO-d6

Cyclopropyl:

0.3 (2H, m), 0.5 (2H, m), 1.2

(1H, m). Ether:

3.8 (2H, d,

). Aromatic:

6.4 (1H, d, H-3), 7.1 (1H, dd,

H-4), 7.6 (1H, d, H-6). Amine:

5.5 (2H, br s,

).

Appearance Visual
Off-white to pale yellow

crystalline solid.[6][8]

Troubleshooting Guide
Problem: Low yield in Protocol A (Step 1).

Cause: (Bromomethyl)cyclopropane is volatile and can degrade.

Fix: Use 1.5 eq of alkyl halide and ensure the vessel is sealed. Add a catalytic amount of

Potassium Iodide (KI) (0.1 eq) to form the more reactive iodide in situ (Finkelstein

condition).

Problem: Product is an oil/sticky gum.

Cause: Residual DMF or impurities.

Fix: Triturate with cold diethyl ether or pentane to induce crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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